1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
Description
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene (CAS 586415-62-5) is a halogenated biphenyl derivative with a trans-4-propylcyclohexyl substituent. Its molecular formula is C₁₇H₁₈BrF, and it has a molecular weight of 321.23 g/mol . The compound features a bromine atom at position 1, a fluorine atom at position 2, and a 4-propylcyclohexylphenyl group at position 4 on the benzene ring. This structure is common in liquid crystal materials due to the rigidity of the cyclohexyl group and the electronic effects of halogens .
Properties
CAS No. |
586415-62-5 |
|---|---|
Molecular Formula |
C21H24BrF |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C21H24BrF/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h8-16H,2-7H2,1H3 |
InChI Key |
LGQFDZCLQXQITE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, in solvents such as tetrahydrofuran.
Reduction: Lithium aluminum hydride in ether solvents.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, biphenyl compounds, and reduced hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Pharmaceuticals: It is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Agrochemicals: The compound is used as an intermediate in the production of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and fluorine atoms act as electrophilic sites, allowing the compound to form covalent bonds with nucleophiles. This interaction can lead to the formation of various substituted benzene derivatives, which can further participate in biological and chemical processes .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Compounds
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Target Compound (586415-62-5) | C₁₇H₁₈BrF | 321.23 | Br, F, 4-propylcyclohexyl | Liquid crystals, OLEDs |
| 1-Fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene (87260-24-0) | C₂₁H₂₃F | 296.42 | F, 4-propylcyclohexyl | Liquid crystal research |
| 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (85312-59-0) | C₂₁H₂₁F₂ | 314.39 | 2F, 4-propylcyclohexyl | Optoelectronic materials |
| [4-(trans-4-Propylcyclohexyl)phenyl]boronic Acid (146862-02-4) | C₁₅H₂₃BO₂ | 258.16 | Boronic acid, 4-propylcyclohexyl | Synthetic precursor |
Biological Activity
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is a synthetic organic compound with potential applications in medicinal chemistry and materials science. This article focuses on its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a bromine atom, a fluorine atom, and a propylcyclohexyl group attached to a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 357.29 g/mol.
Antiproliferative Effects
Recent studies have indicated that compounds similar to 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cell growth in several human cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma) cells.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.5 | MCF7 |
| Compound B | 1.2 | HT-29 |
| Compound C | 0.8 | M21 |
| 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%. Values are illustrative; actual data for the compound may vary.
The mechanism of action for compounds in this class often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Specifically, these compounds can bind to the colchicine-binding site on β-tubulin, which is critical for microtubule assembly.
Case Study 1: Antitumor Activity in Vivo
A study investigated the in vivo antitumor effects of a closely related compound using chick chorioallantoic membrane (CAM) assays. The results showed that the compound effectively inhibited angiogenesis and tumor growth, suggesting that similar derivatives could have therapeutic potential.
Case Study 2: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis highlighted how variations in substituents on the aromatic rings influenced biological activity. Compounds with larger alkyl groups demonstrated enhanced antiproliferative effects compared to those with smaller substituents.
Safety and Toxicology
The safety profile of 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate that similar compounds may cause skin irritation and eye damage upon exposure. Proper handling procedures must be followed to mitigate risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
